Enzymatic Potency: A-286501 IC₅₀ Versus 5-Iodotubercidin and 5′-Amino-5′-Deoxy Tubercidin Analogs
A-286501 inhibits adenosine kinase with an IC₅₀ of 0.47 nM (0.00047 μM) [1]. While 5′-amino-5′-deoxy analogs of 5-bromo- and 5-iodotubercidins represent the most potent AKIs reported (IC₅₀ < 0.001 μM), these compounds lack the carbocyclic scaffold and comprehensive selectivity characterization of A-286501 [2]. The prototypical AKI 5-iodotubercidin exhibits an IC₅₀ of 0.026 μM (26 nM) against human AK, approximately 55-fold less potent than A-286501 [2]. 5′-Deoxy-5-iodotubercidin (5′d-5IT), a commonly used comparator, shows sub-nanomolar potency but differs from A-286501 in its therapeutic window and motor impairment profile [3].
| Evidence Dimension | Adenosine kinase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.47 nM (0.00047 μM) |
| Comparator Or Baseline | 5-Iodotubercidin: 26 nM (0.026 μM); 5′-Amino-5′-deoxy tubercidin analogs: <1 nM (<0.001 μM) |
| Quantified Difference | A-286501 is approximately 55-fold more potent than 5-iodotubercidin; comparable to or within 2-fold of most potent 5′-amino-5′-deoxy analogs |
| Conditions | Isolated mammalian/human adenosine kinase enzyme assay; recombinant human AK for 5-iodotubercidin data |
Why This Matters
Sub-nanomolar potency enables lower compound usage and reduced potential for off-target effects at experimental concentrations, directly impacting assay cost and data quality.
- [1] Jarvis MF, Yu H, McGaraughty S, et al. Analgesic and anti-inflammatory effects of A-286501, a novel orally active adenosine kinase inhibitor. Pain. 2002;96(1-2):107-118. doi:10.1016/S0304-3959(01)00435-3 View Source
- [2] Ugarkar BG, DaRe JM, Kopcho JJ, et al. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues. J Med Chem. 2000;43(15):2883-2893. doi:10.1021/jm000024g View Source
- [3] McGaraughty S, Cowart M, Jarvis MF. Comparison of the ability of adenosine kinase inhibitors and adenosine receptor agonists to attenuate thermal hyperalgesia and reduce motor performance in rats. Pharmacol Biochem Behav. 2002;72(3-4):697-705. View Source
